Product packaging for Bis[bis(trimethylsilyl)methyl]phosphane(Cat. No.:CAS No. 83436-92-4)

Bis[bis(trimethylsilyl)methyl]phosphane

Cat. No.: B14427098
CAS No.: 83436-92-4
M. Wt: 350.77 g/mol
InChI Key: KQQQOVZTZFRSBW-UHFFFAOYSA-N
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Description

Bis[bis(trimethylsilyl)methyl]phosphane (CAS 96043-64-0) is a sterically hindered organophosphorus compound of significant interest in fundamental and applied research. Its molecular formula is C14H38P2Si4, with a molecular weight of 380.741 g/mol . This phosphane is also known under the synonym bis(bis(trimethylsilyl)methyl)diphosphene . The core of its research value lies in its application as a building block in synthetic chemistry. It serves as a key precursor in the synthesis of various phosphorus-containing compounds, as documented in peer-reviewed literature . The substantial steric bulk provided by the bis(trimethylsilyl)methyl groups influences its coordination behavior and reactivity, making it a valuable ligand for constructing novel metal complexes and exploring reaction mechanisms. This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H39PSi4 B14427098 Bis[bis(trimethylsilyl)methyl]phosphane CAS No. 83436-92-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83436-92-4

Molecular Formula

C14H39PSi4

Molecular Weight

350.77 g/mol

IUPAC Name

bis[bis(trimethylsilyl)methyl]phosphane

InChI

InChI=1S/C14H39PSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h13-15H,1-12H3

InChI Key

KQQQOVZTZFRSBW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)PC([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bis Bis Trimethylsilyl Methyl Phosphane

Synthetic Routes via Halogen-Metal Exchange Reactions

A cornerstone of C-P bond formation, particularly for bulky substituents, involves the reaction of a phosphorus halide with a potent organometallic nucleophile. This approach leverages the favorable thermodynamics of salt elimination to drive the reaction forward.

Utilization of Bis(trimethylsilyl)methyllithium (B8397086) Precursors

The key reagent in the synthesis of Bis[bis(trimethylsilyl)methyl]phosphane is bis(trimethylsilyl)methyllithium, LiCH(SiMe₃)₂. This organolithium species is typically prepared through the deprotonation of bis(trimethylsilyl)methane (B1329431) with an appropriate lithium base, such as methyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF).

The subsequent reaction involves the stoichiometric addition of two equivalents of the pre-formed bis(trimethylsilyl)methyllithium to a phosphorus trihalide, commonly phosphorus trichloride (B1173362) (PCl₃), in an inert solvent. The reaction is typically conducted at low temperatures to control its exothermicity and selectivity. The nucleophilic attack of the carbanion on the electrophilic phosphorus center results in the displacement of chloride ions and the formation of the P-C bonds. A final hydrolysis step is required to quench the reaction and protonate the phosphorus atom, yielding the target P-H phosphane.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValue
Phosphorus SourcePhosphorus Trichloride (PCl₃)
Organometallic ReagentBis(trimethylsilyl)methyllithium
Stoichiometry (PCl₃:LiR)1 : 2
SolventTetrahydrofuran (THF) / Diethyl ether
Temperature-78 °C to room temperature
Work-upHydrolysis

Phosphine (B1218219) Synthesis from Dichloro(organo)phosphane Complexes

An alternative, stepwise approach involves the initial synthesis of a mono-substituted intermediate, [bis(trimethylsilyl)methyl]dichlorophosphane, {CH(SiMe₃)₂}PCl₂. This is achieved by reacting PCl₃ with one equivalent of bis(trimethylsilyl)methyllithium. Subsequent reaction of this dichlorophosphane intermediate with a second equivalent of the organolithium reagent, followed by hydrolysis, furnishes the desired secondary phosphane. This method can offer better control over the substitution process, particularly when dealing with highly reactive reagents.

Dehydrohalogenation Pathways for Formation of Related Methylidenephosphines

While not a direct route to this compound, dehydrohalogenation reactions are pivotal in the chemistry of its precursors and related compounds. For instance, the treatment of a P-chlorophosphine bearing a bis(trimethylsilyl)methyl group with a non-nucleophilic base can lead to the elimination of HCl and the formation of a P=C double bond, yielding a methylidenephosphine (phosphaalkene). This reactivity highlights a potential side reaction pathway that must be managed through careful selection of reagents and reaction conditions during the synthesis of the target P-H phosphane.

Preparative Strategies for Related Tris(trimethylsilyl)phosphine (B101741) and Bis(trimethylsilyl)phosphides

The chemistry of organosilylphosphines provides a broader context for the synthesis of this compound. Tris(trimethylsilyl)phosphine, P(SiMe₃)₃, is a versatile reagent in organophosphorus chemistry. Its synthesis can be achieved through various methods, including the reaction of sodium-potassium alloy with white phosphorus followed by the addition of chlorotrimethylsilane.

From tris(trimethylsilyl)phosphine, alkali metal bis(trimethylsilyl)phosphides, such as lithium bis(trimethylsilyl)phosphide (LiP(SiMe₃)₂), can be readily prepared. This is typically accomplished by the cleavage of a P-Si bond with an organolithium reagent or by the reaction of HP(SiMe₃)₂ with a strong base. thieme-connect.de These phosphide (B1233454) salts are powerful nucleophiles in their own right and are used to introduce the -P(SiMe₃)₂ fragment.

Methodological Challenges and Considerations in Bulky Phosphane Synthesis

The synthesis of phosphanes bearing sterically encumbering groups like bis(trimethylsilyl)methyl is fraught with challenges that stem directly from the sheer size of these substituents.

Impact of Steric Bulk on Reaction Kinetics and Thermodynamics

The primary challenge in the synthesis of this compound is overcoming the steric hindrance imposed by the two bulky groups. This steric crowding significantly influences both the kinetics and thermodynamics of the reaction.

From a kinetic standpoint, the approach of the bulky nucleophile to the phosphorus center is sterically impeded, which can lead to slower reaction rates compared to the synthesis of less hindered phosphanes. This may necessitate longer reaction times or higher temperatures to achieve complete conversion.

Thermodynamically, the formation of a product with significant steric strain can be less favorable. The bulky substituents can lead to bond angle distortions and intramolecular repulsive interactions, raising the ground state energy of the molecule. In extreme cases, steric hindrance can completely prevent the desired reaction from occurring, leading instead to side reactions such as elimination or reaction at a less hindered site. For example, incomplete substitution of the halide atoms on the phosphorus precursor is a common issue, resulting in mixtures of mono-, di-, and trisubstituted products. Careful control of stoichiometry and reaction conditions is therefore paramount to maximize the yield of the desired disubstituted product.

Table 2: Spectroscopic Data for Related Organophosphorus Compounds

CompoundFormula³¹P NMR Chemical Shift (δ, ppm)
Tris(trimethylsilyl)phosphineP(SiMe₃)₃-251.9
Lithium Bis(trimethylsilyl)phosphideLiP(SiMe₃)₂-297.7
[Bis(trimethylsilyl)methylene]chlorophosphine(Me₃Si)₂C=PCl343.0

Management of Air and Moisture Sensitive Reagents

The synthesis of complex organophosphorus compounds such as this compound involves the use of precursors that are highly reactive towards atmospheric oxygen and moisture. Reagents commonly employed, including organometallic compounds (e.g., organolithium reagents), metal hydrides, and reactive phosphorus halides, can be pyrophoric, hydrolytically unstable, or both. acs.orgfishersci.com Consequently, the successful synthesis and isolation of the target phosphane are critically dependent on the rigorous exclusion of air and water. This is accomplished through the meticulous application of specialized inert atmosphere techniques, primarily utilizing either a Schlenk line or a glovebox. wikipedia.orgwdfiles.com

Inert Atmosphere Techniques: Schlenk Line vs. Glovebox

The two principal apparatuses for manipulating air-sensitive reagents are the Schlenk line and the glovebox. A Schlenk line, or vacuum-gas manifold, consists of a dual glass manifold connected to a source of purified inert gas (typically nitrogen or argon) and a vacuum pump. wikipedia.org This setup allows for the assembly of glassware, which can then be purged of atmospheric gases by repeatedly evacuating and refilling with inert gas. A glovebox is a sealed enclosure containing an inert atmosphere that is continuously circulated through a catalyst to remove traces of oxygen and water, often maintaining impurity levels below 1 part per million (ppm). wdfiles.comucd.ie While gloveboxes allow for more direct manipulation of reagents as if on an open bench, Schlenk techniques are versatile for conducting reactions, distillations, and filtrations in specialized glassware. ucd.ieossila.com The choice between these techniques often depends on the specific manipulation required, the scale of the reaction, and the sensitivity of the reagents involved.

Below is a comparative overview of these two essential techniques.

FeatureSchlenk LineGlovebox (Dry Box)
Primary Use Chemical reactions, reflux, distillation, filtration, and solvent handling under an inert atmosphere. wikipedia.orgStorage, weighing, and manipulation of highly sensitive solid reagents; preparation of samples for analysis. schlenklinesurvivalguide.com
Atmosphere Control Maintains an inert atmosphere within sealed glassware via positive pressure and vacuum/refill cycles. Maintains a high-purity inert atmosphere throughout the entire sealed enclosure, continuously purified by a catalyst. wdfiles.comucd.ie
Setup and Glassware Requires specialized glassware (Schlenk flasks, filter frits) with sidearms and stopcocks. pitt.eduAllows for the use of standard laboratory glassware, simplifying many procedures. wdfiles.com
Key Manipulations Cannula transfer of liquids, syringe additions, solvent removal under vacuum, inert gas counterflow additions. wikipedia.orgmit.eduWeighing solids on a balance, preparing solutions, loading reactors to be moved to a Schlenk line. schlenklinesurvivalguide.com
Limitations Complex manipulations like weighing solids are difficult; requires significant user skill to maintain an inert environment. reddit.comLimited workspace; solvents can contaminate the box atmosphere and poison the catalyst; not ideal for large-scale reflux. pitt.edupurdue.edu

Preparation and Handling Procedures

Prior to initiating any synthesis, both the glassware and solvents must be meticulously prepared to remove atmospheric contaminants.

Glassware Preparation: All glassware must be rigorously dried to remove adsorbed moisture from its surfaces. This is typically achieved by heating the glassware in an oven (e.g., at 125-150°C overnight) and allowing it to cool under vacuum or in a stream of dry inert gas. pitt.edumit.edu For particularly sensitive reactions, flame-drying the apparatus under vacuum immediately before use is a common practice. purdue.edu

Solvent and Reagent Preparation: Commercial anhydrous solvents often require further treatment to remove dissolved oxygen and trace water. Common methods for degassing solvents include:

Freeze-Pump-Thaw: This is a highly effective method where the solvent is frozen (typically with liquid nitrogen), subjected to a high vacuum to remove gases, and then thawed. The cycle is usually repeated three times. pitt.edu

Sparging: This involves bubbling a stream of dry, inert gas (nitrogen or argon) through the liquid solvent for an extended period to displace dissolved air. wikipedia.org

Liquid Reagent Transfer: Air-sensitive liquids and solutions are transferred between sealed vessels using either a syringe or a double-tipped needle (cannula). mit.eduyoutube.com To prevent contamination, the syringe is first flushed multiple times with inert gas. pitt.edu For larger volumes, cannula transfer, driven by a positive pressure of inert gas, is preferred. wikipedia.org

Solid Reagent Transfer: Solids are typically handled inside a glovebox where they can be accurately weighed and added to the reaction vessel. schlenklinesurvivalguide.com Alternatively, for use with a Schlenk line, solids can be added quickly to the flask against a strong counterflow of inert gas or by using a solid addition tube.

Precursor ClassExamplesPrimary HazardsRequired Handling Techniques
Organolithium Reagents n-Butyllithium, t-ButyllithiumPyrophoric (ignite spontaneously in air), react violently with water. fishersci.comStore under inert gas. Transfer via syringe or cannula from sealed bottles (e.g., Sure/Seal™). pitt.edumit.edu Reactions must be conducted under a strict inert atmosphere (Schlenk line or glovebox).
Grignard Reagents Isopropylmagnesium chloride (iPrMgCl)Highly reactive with water and protic solvents; can be pyrophoric in concentrated form.Typically prepared in situ or purchased as solutions in ethers. Handle via syringe or cannula under inert gas. acs.org
Metal Hydrides Lithium aluminum hydride (LiAlH₄)Reacts violently with water, releasing flammable hydrogen gas. acs.orgpitt.eduWeigh and dispense in a glovebox or under an inert gas stream. Add slowly to the reaction mixture; quenching must be done carefully at low temperatures.
Phosphorus Halides Phosphorus trichloride (PCl₃)Highly corrosive and toxic; reacts vigorously with water to produce HCl gas. acs.orgHandle in a fume hood using Schlenk techniques. Transfer via syringe or cannula. Ensure all glassware is scrupulously dry. acs.org

Mastery of these techniques is non-negotiable for the synthesis of this compound. Each step, from drying the initial flask to transferring the final product, must be conducted with the complete exclusion of air and moisture to prevent the decomposition of sensitive intermediates and ensure the purity of the final compound.

Electronic and Steric Properties: a Foundational Analysis of Bis Bis Trimethylsilyl Methyl Phosphane

Quantification of Steric Demand in Phosphane Ligands

The steric bulk of a phosphane ligand is a critical factor that influences the coordination environment around a metal center. The size of the ligand can dictate the number of ligands that can coordinate, affect the bond angles and lengths within the complex, and play a crucial role in the kinetics and mechanism of catalytic reactions.

To quantify the steric influence of phosphane ligands, several models have been developed, with the Tolman Cone Angle (θ) being one of the most widely recognized and applied. man.ac.ukfigshare.com This model defines a cone, with the metal atom at the apex, that encompasses the van der Waals radii of the outermost atoms of the ligand. man.ac.ukfigshare.com The angle of this cone provides a quantitative measure of the ligand's steric bulk. While originally developed using physical models, computational methods are now commonly used to calculate cone angles from the optimized geometries of metal-phosphine complexes. nih.govwikipedia.org

Another important steric parameter is the percent buried volume (%Vbur), which defines the percentage of the volume of a sphere around the metal center that is occupied by the ligand. nih.govnih.gov Unlike the cone angle, which can be influenced by atoms far from the metal center, the buried volume focuses on the steric congestion in the immediate vicinity of the metal. nih.govnih.gov

LigandTolman Cone Angle (θ) [°] (estimated)Percent Buried Volume (%Vbur) (qualitative)
Bis[bis(trimethylsilyl)methyl]phosphane~250Very High
Tris(trimethylsilyl)phosphine (B101741)Not availableHigh
Tricyclohexylphosphine (B42057) (PCy₃)170High

Conformational Analysis and Rotational Hindrance of the Bis(trimethylsilyl)methyl Group

The conformational flexibility of the substituents on a phosphane ligand can significantly influence its effective steric bulk. The bis(trimethylsilyl)methyl group, with its multiple single bonds, has several rotational degrees of freedom. However, the large size of the trimethylsilyl (B98337) (TMS) groups leads to significant steric interactions that hinder free rotation around the P-C and C-Si bonds.

The rotation of the bulky bis(trimethylsilyl)methyl groups is expected to have a high-energy barrier, leading to a relatively rigid conformation that contributes to the ligand's large and well-defined steric profile. mdpi.com The TMS groups themselves can also create steric pressure that influences the geometry around the phosphorus atom. nih.gov This steric hindrance can lead to a more flattened pyramidal geometry at the phosphorus center compared to less bulky phosphines. nih.gov The interplay between the rotational freedom of the substituents and the steric clashes between them ultimately defines the three-dimensional space occupied by the ligand and its accessibility for coordination to a metal center.

Electronic Characterization of the Phosphorus Center in Sterically Crowded Environments

The electronic properties of a phosphane ligand, specifically the electron-donating ability of the phosphorus lone pair, are crucial in determining the nature of the metal-ligand bond. These properties can be probed experimentally using techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The ³¹P NMR chemical shift (δ) is sensitive to the electronic environment around the phosphorus nucleus. wikipedia.orgoxinst.comnih.gov

For this compound, the presence of silicon atoms β to the phosphorus center influences its electronic character. While a specific ³¹P NMR chemical shift for the parent phosphane is not widely reported, the closely related bis[bis(trimethylsilyl)phosphano]methane exhibits a chemical shift of -166.90 ppm. This upfield shift, relative to many other tertiary phosphines, suggests a relatively electron-rich phosphorus center. Silyl (B83357) groups are generally considered to be electron-donating through σ-donation, which would increase the electron density on the phosphorus atom.

Compound³¹P NMR Chemical Shift (δ) [ppm]
This compound (estimated)-166.90 (for bis[bis(trimethylsilyl)phosphano]methane)
Tris(trimethylsilyl)phosphine-251.89

Comparative Steric and Electronic Landscapes with Related Phosphorus Species

To better understand the unique properties of this compound, it is instructive to compare it with other well-characterized and sterically demanding phosphorus-containing ligands.

Tris(trimethylsilyl)phosphine, P(SiMe₃)₃, is another sterically demanding phosphine (B1218219) that features direct P-Si bonds.

Steric Properties : Both this compound and Tris(trimethylsilyl)phosphine are exceptionally bulky ligands. However, the steric environment around the phosphorus atom differs. In P(SiMe₃)₃, the three trimethylsilyl groups are directly attached to the phosphorus, creating a highly congested coordination sphere. In this compound, the bulky trimethylsilyl groups are one carbon atom removed from the phosphorus, which may allow for slightly different conformational arrangements and steric profiles. While a cone angle for P(SiMe₃)₃ is not readily available, the significant steric hindrance it imposes is well-recognized. wikipedia.org

Electronic Properties : A key electronic difference arises from the connectivity. The direct P-Si bonds in Tris(trimethylsilyl)phosphine result in a significantly more upfield ³¹P NMR chemical shift of -251.89 ppm. wikipedia.orgnih.gov This indicates a substantially higher electron density on the phosphorus atom in P(SiMe₃)₃ compared to this compound. This is attributed to the strong σ-donating nature of the three silicon atoms directly bonded to the phosphorus center.

The bis(trimethylsilyl)amide anion, [N(SiMe₃)₂]⁻, is a widely used bulky ligand that is isoelectronic with the hypothetical bis[bis(trimethylsilyl)methyl]phosphide anion. Comparing the phosphane to the amide provides insights into the effects of replacing a nitrogen donor with a phosphorus donor.

Steric Properties : The longer P-C bonds in the phosphane compared to the N-C bonds in the amide, and the larger covalent radius of phosphorus compared to nitrogen, generally result in phosphido and phosphane ligands having a larger steric profile than their amido and amine counterparts. nsf.gov This suggests that this compound would occupy a larger portion of the coordination sphere of a metal than the corresponding amine.

Electronic Properties : Phosphorus is less electronegative than nitrogen, making phosphanes generally better σ-donors and softer ligands compared to amines. researchgate.net The lone pair on the phosphorus atom in this compound is expected to be more diffuse and polarizable than the lone pair on the nitrogen in a corresponding amine. This difference in electronic character influences the types of metal centers they preferentially bind to and the nature of the resulting metal-ligand bond. nsf.gov Phosphinic amido donors have been shown to provide a stronger ligand field than corresponding sulfonamido groups, suggesting that the electronic nature of the group attached to the nitrogen or phosphorus significantly impacts the properties of the resulting metal complexes. escholarship.org

Reactivity Profiles and Mechanistic Investigations of Bis Bis Trimethylsilyl Methyl Phosphane

Transformations Involving the Phosphorus Lone Pair

The lone pair on the trivalent phosphorus atom is the primary site of nucleophilicity and basicity, making it susceptible to reactions with electrophiles such as protons, oxidizing agents, and other electron-deficient species.

The phosphorus center in bis[bis(trimethylsilyl)methyl]phosphane can be protonated by strong acids to form the corresponding phosphonium (B103445) salt. The basicity of the phosphine (B1218219) is significantly influenced by the steric hindrance imposed by the two bulky bis(trimethylsilyl)methyl groups. While specific protonation studies on this exact molecule are not extensively detailed, the general reactivity of phosphines suggests the equilibrium shown below. The reaction of related bis(diphenylphosphano)methane dioxide with ytterbium complexes involves the deprotonation of the central methylene (B1212753) group, highlighting the acidity of the C-H bond situated between two phosphorus atoms, a different scenario from the P-H protonation discussed here. mdpi.com In related systems, such as bis(silyl)methyl-substituted phosphaalkenes, deprotonation at the carbon framework can compete with other reactions like desilylation. nih.gov

Reaction Scheme for Phosphine Protonation

The extent of this reaction and the stability of the resulting phosphonium salt depend on the nature of the acid (HX) and the solvent system employed. The bulky substituents may also provide kinetic stability to the phosphonium cation by sterically shielding it from nucleophilic attack.

The phosphorus(III) center is readily oxidized to phosphorus(V). Common oxidation pathways include reactions with oxygen, sulfur, and organic azides, leading to a variety of P(V) compounds.

Phosphine Oxides : Oxidation of tertiary phosphines is a common route to phosphine oxides. d-nb.info While this compound is a primary phosphine, its P-H bond can also be oxidized. The reaction with mild oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen under certain conditions, is expected to yield the corresponding phosphine oxide. The reaction generally proceeds via the addition of an oxygen atom to the phosphorus center.

Iminophosphoranes : These compounds, containing a P=N double bond, are typically synthesized via the Staudinger reaction, which involves the treatment of a phosphine with an organic azide (B81097). researchgate.net For this compound, the reaction would proceed with the elimination of dinitrogen gas. An alternative modern approach involves the electrochemical oxidation of P(III) phosphines using aminating reagents like bis(trimethylsilyl)carbodiimide. rsc.org Research on the related [bis(trimethylsilyl)methylene]mesitylphosphine has shown that it reacts with trimethylsilyl (B98337) azide to produce a stable iminophosphorane. acs.org This suggests a similar reaction pathway is highly feasible for the title compound.

Thiaphosphiranes and Related Sulfur Compounds : The reaction of phosphines with elemental sulfur is a standard method for preparing phosphine sulfides. In the case of sterically hindered phosphines or related compounds with P=C bonds, the reaction can be more complex. For instance, the reaction of [bis(trimethylsilyl)methylene]mesitylphosphine with elemental sulfur yields both a methylenethioxophosphorane (containing a P=S and P=C bond) and a thiaphosphirane (a three-membered ring containing phosphorus and sulfur). acs.org The thiaphosphirane can be formed by the addition of a second sulfur atom across the P=C bond of the intermediate thioxophosphorane. Given the structural similarities, this compound is expected to react with sulfur to form the corresponding phosphine sulfide (B99878), H-P(=S)[CH(SiMe₃)₂]₂.

Table 1: Oxidation Products of this compound and Related Analogues

Reactant Oxidizing Agent Product Type Example Product from Analogue Reference
P[CH(SiMe₃)₂]₂ O₂ or H₂O₂ Phosphine Oxide R-PO(COMes)₂ d-nb.info
P[CH(SiMe₃)₂]₂ R-N₃ Iminophosphorane MesP(=NSiMe₃)=C(SiMe₃)₂ acs.org
P[CH(SiMe₃)₂]₂ S₈ Phosphine Sulfide H-P(=S)[CH(SiMe₃)₂]₂ acs.org
MesP=C(SiMe₃)₂ S₈ Thiaphosphirane MesP(S)SC(SiMe₃)₂ acs.org

The lone pair on the phosphorus atom allows this compound to act as a nucleophile. It can attack a variety of electrophilic centers, including carbon, silicon, and metal ions. The large steric profile of the bis(trimethylsilyl)methyl groups plays a crucial role, often directing the reactivity and stabilizing the resulting products.

The nucleophilicity is evident in its ability to coordinate to metal centers, forming phosphine complexes. Furthermore, it can participate in nucleophilic substitution reactions. For example, reaction with alkyl halides (R'-X) could lead to the formation of secondary phosphines, P(R')[CH(SiMe₃)₂]₂, and subsequently phosphonium salts upon further alkylation. The related bis(trimethylsilyl)phosphide anion, [P(SiMe₃)₂]⁻, is a well-established nucleophilic reagent used in a wide range of reactions. rsc.org While the P-H bond in the title compound makes it less nucleophilic than its deprotonated counterpart, it can still engage in reactions typical for primary phosphines, albeit at a rate modulated by steric effects. In a related system, the addition of methanol (B129727) to [bis(trimethylsilyl)methylene]mesitylphosphine demonstrates the nucleophilic character of the P=C bond. acs.org

Intramolecular and Intermolecular Rearrangements

Organophosphorus compounds rich in silyl (B83357) groups are susceptible to rearrangements, often involving the migration of a trimethylsilyl group. For this compound, potential rearrangements could be thermally or photochemically induced.

One plausible rearrangement is a 1,3-silyl shift from carbon to the phosphorus atom. Such migrations are known in related organosilicon-phosphorus chemistry. dtic.mil For example, thermolysis could potentially lead to an equilibrium with a silylphosphine isomer.

Thermolytic studies on cis-bis(phosphine)bis((trimethylsilyl)methyl)platinum(II) complexes have shown rearrangements occurring via β-alkyl transfer, indicating the types of bond cleavage and formation processes that can occur within the (trimethylsilyl)methyl ligand framework when coordinated to a metal center. acs.org While this is not a direct rearrangement of the free phosphane, it highlights the inherent reactivity of the ligand structure. Similarly, intramolecular rearrangements have been observed in related bis-phosphoraneimine systems upon reaction with metal complexes. researchgate.net

Reactivity of the Bis(trimethylsilyl)methyl Framework

The C-H bonds within the bis(trimethylsilyl)methyl groups are also sites for potential reactivity, particularly the methine C-H bond alpha to the phosphorus atom.

The C-H bond on the carbon atom directly attached to phosphorus (the α-carbon) can be activated, particularly in the presence of transition metals. This process, known as cyclometalation or C-H activation, can lead to the formation of cyclic organometallic compounds. For instance, the reaction of a phosphine ligand with a suitable metal precursor can result in the oxidative addition of the α-C-H bond to the metal center, forming a metallacycle. While specific examples involving this compound are not prominent, C-H activation has been observed in the reaction of a bis-iminophosphine ligand with zirconium tetrachloride, leading to a chelate complex. researchgate.net This demonstrates the feasibility of activating C-H bonds within bulky phosphine ligand frameworks. Such reactions are mechanistically significant as they represent a key step in many catalytic cycles involving substrate functionalization.

Silyl Group Transformations

The trimethylsilyl (TMS) groups within the this compound ligand, while generally robust, can undergo specific transformations under certain reaction conditions. These reactions typically involve the cleavage of the silicon-carbon bond, demonstrating the reactivity of the silyl moieties beyond their primary role as bulky steric shields.

One of the notable transformations is desilylation. In related bis(silyl)methyl-substituted phosphaalkenes, treatment with a potent nucleophile such as the hexamethyldisilazide (HMDS) anion can induce a nucleophilic attack on the electrophilic silicon atom. nih.govnii.ac.jp This process leads to the removal of a silyl group and the formation of novel phosphorus-centered anionic species. nih.govnii.ac.jp While the P-H bond in this compound presents an alternative reactive site, the susceptibility of the Si-C bonds to nucleophilic cleavage remains a potential reaction pathway, particularly with strong bases or fluoride (B91410) sources.

The general reactivity of trimethylsilyl groups suggests other potential transformations. For instance, the TMS group can react with hydrogen fluoride (HF), which could be formed from hydrolysis of other reagents in a reaction mixture. acs.org This reaction results in the formation of trimethylsilyl fluoride (TMS-F), effectively cleaving the silyl group from the carbon backbone. acs.org Such transformations highlight that the silyl groups are not merely passive spectators but can actively participate in chemical reactions, influencing reaction outcomes and leading to the formation of new molecular architectures.

[ ["Transformation Type", "Reagent Class", "Product Type", "Key Observation", "Reference"], ["Desilylation", "Strong Nucleophiles (e.g., HMDS anion)", "Anionic phosphane species", "Nucleophilic attack on the silicon atom leads to Si-C bond cleavage.", " nih.govnii.ac.jp"], ["Fluorodesilylation", "Fluoride Sources (e.g., HF)", "Fluorotrimethylsilane", "The Si-C bond is cleaved by fluoride, a reaction common for silyl groups.", " acs.org"] ]

Regioselectivity and Stereoselectivity in Reactions Influenced by Steric Effects

The reactivity of this compound is profoundly governed by the immense steric bulk of its two bis(trimethylsilyl)methyl substituents. This steric hindrance is a dominant factor in controlling the regioselectivity and stereoselectivity of its reactions. The large volume occupied by these groups provides kinetic protection to the central phosphorus atom, dictating the trajectory of incoming reagents and often limiting reactions to the least sterically hindered sites. nih.gov

Regioselectivity:

The steric crowding around the phosphorus atom significantly influences where a chemical reaction will occur. In reactions involving the P-H bond, such as deprotonation or addition reactions, the approach of the reagent is severely restricted. For instance, metalation of the P-H bond by a bulky organolithium reagent would proceed, but subsequent reactions of the resulting phosphide (B1233454) would be highly regioselective. Attack by an electrophile would be directed away from the sterically demanding bis(trimethylsilyl)methyl groups.

This principle of steric-directed regioselectivity has been demonstrated in related systems, such as the metalation of bulky bis(trimethylsilyl)methyl-substituted aryl derivatives. nih.gov In these cases, the bulky silyl group directs the metalation to a specific, less hindered position on the aromatic ring. nih.gov Similarly, for this compound, any reaction involving the carbon backbone of the ligands is highly unlikely due to the shielding provided by the multiple trimethylsilyl groups. Reactions are therefore predominantly centered at the phosphorus atom, and only with reagents small enough to penetrate the steric shield.

Stereoselectivity:

The steric constraints imposed by the bis(trimethylsilyl)methyl groups can also lead to high stereoselectivity. When the phosphorus atom becomes a stereocenter upon reaction, the bulky substituents can direct the incoming group to a specific face of the molecule, resulting in the preferential formation of one stereoisomer. The reaction is sensitive to steric effects, where substituents can significantly slow reaction rates and control the stereochemical outcome. nih.gov

The influence of bulky silyl groups on stereoselectivity is well-documented in other areas of chemistry, such as glycosylation, where they can alter ring conformations and direct glycosylation to produce specific anomers. beilstein-journals.org In the context of this compound, addition of an unsymmetrical reagent across the P-H bond could create a chiral phosphorus center. The facial selectivity of this addition would be dictated by the conformational arrangement of the two bulky substituents, which would favor the approach of the reagent from the least hindered direction, leading to a high diastereomeric or enantiomeric excess.

[ ["Reaction Type", "Controlling Factor", "Predicted Outcome", "Rationale", "Reference Analogy"], ["Deprotonation/Metalation", "Steric hindrance from [CH(SiMe₃)₂] groups", "Highly regioselective reaction at the P-H bond", "Bulky groups prevent attack at other sites and restrict the approach of the base.", " nih.gov"], ["Addition to P-H bond", "Steric hindrance from [CH(SiMe₃)₂] groups", "High stereoselectivity (creation of a chiral P center)", "The bulky groups create a chiral environment, favoring attack from the less hindered face.", " beilstein-journals.org"], ["Phospha-Michael Addition", "Steric effects of substituents", "High regioselectivity at the terminal carbon of the acceptor", "The reaction is sensitive to steric hindrance, which directs the nucleophilic attack of phosphorus.", " nih.gov"] ]

Coordination Chemistry of Bis Bis Trimethylsilyl Methyl Phosphane

Ligand Field Theory and Donor Characteristics in Metal Complexation

Bis[bis(trimethylsilyl)methyl]phosphane is a potent σ-donor ligand with negligible π-acceptor capabilities. The electron-releasing nature of the two bis(trimethylsilyl)methyl groups enhances the electron density on the phosphorus atom, making it a strong Lewis base. In the context of Ligand Field Theory, this phosphane acts as a strong field ligand, capable of inducing a large splitting of the metal d-orbitals (Δ). This effect is primarily attributed to its strong σ-donation. The bulky nature of the ligand, however, can sometimes lead to longer metal-phosphorus bonds, which might slightly temper the ligand field splitting energy compared to less hindered but equally electron-rich phosphanes.

The donor characteristics are largely governed by the inductive effect of the alkyl groups and the hyperconjugation involving the silicon atoms. These factors contribute to the high basicity of the phosphorus center, favoring the formation of stable complexes with a wide range of transition metals. The steric bulk, quantified by a large Tolman cone angle, plays a crucial role in determining the number of ligands that can coordinate to a metal center, typically favoring low coordination numbers.

Synthesis and Structural Elucidation of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal precursor with the free phosphane or its corresponding lithium phosphide (B1233454) salt. The extreme steric bulk of the ligand often dictates the stoichiometry and geometry of the resulting complexes, preventing the formation of highly crowded coordination spheres.

Complexes of this compound with Group 6 metal carbonyls are generally prepared by the substitution of a carbonyl ligand from the parent hexacarbonyl, often facilitated by photolysis or thermal activation. The resulting complexes typically adopt a pentacarbonyl phosphane structure, [M(CO)₅(P{CH(SiMe₃)₂}₂H)].

Spectroscopic data for these complexes show characteristic shifts in the CO stretching frequencies in their infrared spectra, indicative of the strong σ-donor nature of the phosphane ligand. This strong donation increases the electron density on the metal center, leading to enhanced back-bonding to the remaining carbonyl ligands and a consequent lowering of their stretching frequencies.

Table 1: Spectroscopic Data for Analogous Group 6 Metal Carbonyl Complexes with Bulky Phosphine (B1218219) Ligands

Complex ν(CO) (cm⁻¹) ³¹P NMR (ppm)
Cr(CO)₅(P(t-Bu)₃) 2055, 1937 103.5
Mo(CO)₅(P(t-Bu)₃) 2063, 1941 86.7
W(CO)₅(P(t-Bu)₃) 2065, 1939 67.4

Data for illustrative purposes based on a similar bulky phosphine ligand.

The coordination of this compound to palladium(II) and other Group 10 metals typically results in the formation of square planar complexes. The large steric profile of the ligand often leads to the formation of trans-isomers in complexes of the type [MX₂L₂] (M = Pd, Pt; X = halide; L = phosphane) to minimize steric repulsion. Due to the extreme bulk of this compound, monoligated species or complexes with a lower coordination number are also plausible.

The synthesis of these complexes can be achieved by reacting the phosphane with a suitable palladium(II) precursor, such as [PdCl₂(cod)] (cod = 1,5-cyclooctadiene). The resulting complexes are valuable as catalysts or precatalysts in cross-coupling reactions, where the bulky phosphane ligand can promote reductive elimination.

Table 2: Structural Data for a Representative Palladium(II) Complex with a Bulky Phosphine Ligand

Complex Pd-P Bond Length (Å) P-Pd-P Angle (°)
trans-[PdCl₂(P(t-Bu)₃)₂] 2.35 180

Data for illustrative purposes based on a similar bulky phosphine ligand.

With coinage metals (Cu, Ag, Au), this compound typically forms linear, two-coordinate complexes of the type [M(P{CH(SiMe₃)₂}₂H)X] or [M(P{CH(SiMe₃)₂}₂H)₂]⁺. The strong σ-donation from the phosphane ligand stabilizes the linear geometry favored by d¹⁰ metal ions.

The synthesis usually involves the reaction of the phosphane with a metal halide or a precursor with a labile ligand, such as [AuCl(SMe₂)]. The resulting complexes are often highly crystalline and can exhibit interesting photophysical properties. The steric bulk of the ligand effectively shields the metal center, preventing higher coordination numbers.

Table 3: Structural Parameters for a Gold(I) Complex with a Bulky Silyl (B83357) Phosphine Ligand

Complex Au-P Bond Length (Å) P-Au-Cl Angle (°)
[AuCl(P(SiMe₃)₃)] 2.28 180

Data for illustrative purposes based on a similar bulky phosphine ligand.

While the coordination chemistry of the neutral phosphane with lanthanides is not extensively documented, the related anionic bis[bis(trimethylsilyl)methyl]phosphide ligand, [P{CH(SiMe₃)₂}₂]⁻, forms stable complexes with lanthanide(II) ions. The synthesis of these complexes is typically achieved through salt metathesis reactions between a lanthanide(II) halide and the lithium or potassium salt of the phosphide.

The large steric bulk of the phosphide ligand is crucial for stabilizing the low-valent lanthanide center and preventing disproportionation. The resulting complexes often exhibit unusual coordination geometries and can serve as precursors for lanthanide-mediated catalysis. The nature of the Ln-P bond is predominantly ionic.

Table 4: Selected Bond Lengths in a Lanthanide(II) Phosphide Complex

Complex Ln-P Bond Length (Å)
[Sm(P(SiMe₃)₂)₂(THF)₄] 2.97

Data for an analogous bis(trimethylsilyl)phosphide ligand.

Characterization of Diverse Coordination Modes

The primary coordination mode of this compound is as a terminal, monodentate ligand (η¹-coordination) through its phosphorus atom. The significant steric hindrance imposed by the bis(trimethylsilyl)methyl groups generally precludes bridging coordination modes.

In certain circumstances, particularly with highly unsaturated metal centers, agostic interactions between a C-H bond of a methyl group on the silicon and the metal center may be observed. These weak interactions can provide additional electronic stabilization to the complex. Such interactions are typically identified through detailed analysis of crystallographic data and spectroscopic techniques like NMR, where upfield shifts of the involved proton signals and reduced C-H coupling constants are indicative of an agostic interaction. However, due to the flexibility of the Si-C bonds, such interactions might be transient or weak.

Monodentate Coordination

In its most straightforward bonding mode, the bis(trimethylsilyl)phosphido ligand acts as a terminal, monodentate ligand, binding to a single metal center through the phosphorus atom. This mode is prevalent in numerous complexes across the periodic table, particularly where the metal center is also coordinated by other bulky ligands or when a lower coordination number is favored. nih.govresearchgate.net

A notable example is found in zirconocene (B1252598) chemistry. The complex [Zr(Cp)₂(P(SiMe₃)₂)Cl] (where Cp = η-C₅H₅) features a single, terminally bound bis(trimethylsilyl)phosphido ligand. capes.gov.br In this and related zirconocene derivatives, the Zr-P bond is a primary feature, demonstrating the ligand's capacity to form stable bonds with transition metals. The steric demands of the two cyclopentadienyl (B1206354) rings and the phosphido ligand itself result in a stable, well-defined molecular structure.

Monodentate coordination is also observed in complexes of main group elements. For instance, four-coordinate M(III) complexes of aluminum and gallium with the general formula [M(R)₂(P(SiMe₃)₂)(dmap)] (where M = Al, Ga; R = Me, tBu; dmap = 4-(dimethylamino)pyridine) have been synthesized and structurally characterized. The M-P bond lengths in these compounds are influenced by the other ligands present, showcasing the electronic and steric interplay within the coordination sphere.

Table 1: Selected Metal-Phosphorus Bond Lengths in Monodentate Complexes.
ComplexMetal-Phosphorus Bond Length (Å)
[Al(Me)₂(P(SiMe₃)₂)(dmap)]2.375(1)
[Ga(Me)₂(P(SiMe₃)₂)(dmap)]2.372(1)
[Ga(tBu)₂(P(SiMe₃)₂)(dmap)]2.3948(6)

Bridging Coordination Ligand Behavior

The bis(trimethylsilyl)phosphido ligand exhibits a strong tendency to act as a bridging ligand (μ-P(SiMe₃)₂), linking two metal centers. This behavior is a direct consequence of the phosphorus atom's ability to form stable bonds with two metals simultaneously and is a common structural motif in its coordination chemistry. nih.gov

A classic example of this bridging behavior is the dimeric aluminum compound {AlMe₂[μ-P(SiMe₃)₂]}₂. X-ray crystallographic studies of this complex revealed a planar, nearly square Al₂P₂ core. capes.gov.br This four-membered ring is a thermodynamically stable arrangement, which is retained even in hydrocarbon solutions. The geometry of this core is dictated by the covalent radii of aluminum and phosphorus and the steric repulsion between the bulky bis(trimethylsilyl)phosphido and methyl groups. capes.gov.br

This bridging mode is not limited to main group metals. In rhodium chemistry, dimeric complexes featuring two phosphido ligands bridging two rhodium centers to form a central Rh₂P₂ "diamondoid" core have been characterized. nih.gov While these examples often involve other phosphine donors, they underscore the inherent ability of the phosphido moiety to support bimetallic structures. nih.gov The Rh-P-Rh angles in such cores are sensitive to the distance between the metal centers and the steric pressure exerted by other ligands in the coordination sphere. nih.gov The lithium salt of the ligand itself, [{Li(μ-P(SiMe₃)₂)(thf)₂}₂], exists as a dimer in the solid state, with two phosphido groups bridging the two lithium centers, further illustrating the prevalence of this coordination mode. capes.gov.br

Table 2: Structural Parameters of the {AlMe₂[μ-P(SiMe₃)₂]}₂ Dimer. capes.gov.br
ParameterValue
Al-P Bond Lengths (Å)2.460(2), 2.453(2)
P-Al-P' Bond Angle (°)89.4(1)
Al-P-Al' Bond Angle (°)90.60(5)

Ligand Lability and Substitution Dynamics

The metal-phosphorus bond in bis(trimethylsilyl)phosphido complexes, while generally stable, can be cleaved under certain conditions, demonstrating the ligand's lability and its participation in substitution reactions. The dynamics of these processes are often governed by the steric environment at the metal center and the nature of the incoming reagent.

The reactivity of zirconocene phosphido complexes provides clear examples of ligand substitution. capes.gov.br The Zr-P bond in complexes such as [Zr(Cp)₂(P(SiMe₃)₂)X] (X = Cl, P(SiMe₃)₂) can be readily cleaved by a variety of reagents. These reactions can be broadly categorized as either substitution or insertion.

Examples of substitution reactions include:

Reaction with Alkyl Halides: Treatment of [Zr(Cp)₂(P(SiMe₃)₂)₂] with methyl iodide (MeI) results in the substitution of one phosphido ligand to afford [Zr(Cp)₂I(P(SiMe₃)₂)]. capes.gov.br

Reaction with Lithium Salts: The chloride complex [Zr(Cp)₂(P(SiMe₃)₂)Cl] reacts with lithium alkoxides (LiOR') or silicon-containing azides (SiMe₃(N₃)) to yield [Zr(Cp)₂Cl(OR')] and [Zr(Cp)₂Cl(N₃)], respectively, with the elimination of Li[P(SiMe₃)₂]. capes.gov.br

Reaction with Organoaluminum Compounds: The reaction between [Zr(Cp)₂(P(SiMe₃)₂)Cl] and trimethylaluminum, (AlMe₃)₂, furnishes the dimeric aluminum phosphide, [AlMe₂(μ-P(SiMe₃)₂)]₂, demonstrating a complete transfer of the phosphido ligand from zirconium to aluminum. capes.gov.br

These reactions highlight that the P(SiMe₃)₂ anion can act as a leaving group, particularly in the presence of strong electrophiles or when a more thermodynamically stable product can be formed. The considerable steric crowding in some complexes, such as the three-coordinate M{N(SiMe₃)₂}₃ analogues, was initially thought to render them largely unreactive. escholarship.org However, subsequent studies showed that even these sterically saturated complexes can react, for instance, with carefully selected Lewis bases. escholarship.org This suggests that while the steric bulk provides significant kinetic stability, it does not entirely preclude ligand substitution, but rather makes it a more selective process. escholarship.orgescholarship.org

Impact of Steric Hindrance on Metal-Ligand Bond Geometries and Stabilities

The most defining characteristic of the bis(trimethylsilyl)phosphido ligand is its immense steric bulk, which profoundly influences the geometry, stability, and reactivity of its metal complexes. nih.govnih.gov The two trimethylsilyl (B98337) groups create a sterically demanding environment around the phosphorus donor atom, which has several significant consequences.

Kinetic Stabilization and Reactivity Shielding: The large steric profile provides a "kinetic shield" around the metal center and the M-P bond. nih.gov This shielding effect can prevent or slow down reactions with external reagents, thereby enhancing the thermal stability of the complex. For extremely crowded phosphine ligands, this effect can be so pronounced that it prevents coordination to all but a few metal cations. nih.gov While not as extreme, the steric bulk of the P(SiMe₃)₂ ligand plays a similar role in moderating reactivity.

Influence on Coordination Number and Geometry: The steric demands of the ligand often enforce low coordination numbers at the metal center. For example, the steric pressure exerted by three bis(trimethylsilyl)amido ligands is sufficient to stabilize three-coordinate, monomeric structures for many lanthanide metals, preventing the oligomerization or solvent coordination that might otherwise occur. A similar effect is observed with the phosphido analogue. The geometry of complexes is also directly affected. In the dimeric structure of {AlMe₂[μ-P(SiMe₃)₂]}₂, the planar Al₂P₂ ring is a direct consequence of accommodating the bulky ligands. capes.gov.br

Impact on Bond Lengths and Angles: Steric repulsion between the bulky P(SiMe₃)₂ ligand and other ligands in the coordination sphere can lead to distortions from ideal geometries, including the elongation of metal-ligand bonds and the widening of ligand-metal-ligand bond angles to minimize steric strain. For example, in a series of [Ga(R)₂(P(SiMe₃)₂)(dmap)] complexes, the Ga-P bond is slightly longer when the R group is the bulkier tert-butyl (2.3948(6) Å) compared to the methyl group (2.372(1) Å).

Applications in Catalysis and Materials Science

Homogeneous Catalysis mediated by Bis[bis(trimethylsilyl)methyl]phosphane Complexes

In homogeneous catalysis, phosphine (B1218219) ligands are indispensable for tuning the activity and selectivity of transition metal catalysts. wikipedia.org The extreme steric bulk of this compound is particularly advantageous in palladium- and nickel-catalyzed cross-coupling reactions. This steric hindrance facilitates the formation of low-coordinate, highly reactive metal species that are key to efficient catalysis. nih.govnih.gov

Complexes derived from bulky, electron-rich phosphines are known to dramatically improve the efficacy of cross-coupling reactions such as the Heck, Suzuki, and Stille reactions. nih.gov The large steric footprint of ligands like this compound promotes the formation of monoligated L₁Pd(0) intermediates, which are believed to be the active catalytic species in many cross-coupling cycles. nih.gov These unsaturated 14-electron complexes are more reactive in the crucial oxidative addition step, particularly with challenging substrates like unactivated or sterically hindered aryl chlorides. nih.govnih.gov

The electron-rich nature of alkylphosphines increases electron density at the metal center, which facilitates the oxidative addition of aryl halides to the Pd(0) center. nih.gov This combination of steric bulk and electron-donating character leads to catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs), allowing for reactions to proceed under mild conditions and with low catalyst loadings. nih.govmdpi.com For instance, catalysts based on dialkylbiaryl phosphines, which share the bulky and electron-rich properties, are remarkably efficient for the Suzuki-Miyaura coupling of unactivated aryl chlorides and bromides at catalyst loadings as low as 5×10⁻⁴ mol% Pd. nih.gov

Table 1: Performance of Palladium Catalysts with Bulky Phosphine Ligands in Suzuki-Miyaura Coupling
LigandAryl HalideBoronic AcidCatalyst Loading (mol%)Temp (°C)Yield (%)Source(s)
SPhos4-ChlorotoluenePhenylboronic acid0.00510098 nih.gov
Buchwald-type3-Chloropyridine2-Thienylboronic acid1.08095 nih.gov
Ferrocenyl ImineIodobenzenePhenylboronic acid0.0511099 mdpi.com
Naphthalene Core4-ChloroanisolePhenylboronic acid0.111098 researchgate.net

The silyl-Heck reaction is a valuable transformation that converts terminal alkenes into synthetically useful allyl and vinyl silanes. nih.gov This reaction, however, presents unique challenges, including the difficult oxidative addition of the silicon-halide bond to the metal center. nih.gov The development of this methodology has been contingent on the identification of suitable ligands that can promote this key step.

Research has shown that bulky and electron-rich monodentate phosphines are particularly effective. nih.govacs.org For example, t-BuPPh₂, a ligand that is simultaneously large and electron-rich, was identified as being uniquely effective for a palladium-catalyzed silyl-Heck reaction. acs.org It is proposed that the ligand is sufficiently electron-rich to favor the oxidative addition of a Me₃Si-I bond while being able to accommodate the large silyl (B83357) group in the resulting intermediate. nih.gov Given its even greater steric profile, this compound is a prime candidate for facilitating similar transformations, potentially enabling reactions with even more sterically demanding substrates or improving selectivity. Nickel-based catalyst systems have also been developed for the silyl-Heck reaction of silyl triflates and chlorosilanes, often employing moderately bulky trialkyl phosphines. nih.govacs.org

The catalytic cycle of most palladium-catalyzed cross-coupling reactions involves a sequence of fundamental steps: oxidative addition, migratory insertion (or transmetalation), and reductive elimination. wikipedia.orglibretexts.org A bulky monodentate phosphine ligand like this compound plays a critical role in modulating the rates of these steps.

The general mechanism begins with the activation of a Pd(II) precatalyst to a Pd(0) species. libretexts.org A bulky phosphine ligand (L) stabilizes a 14-electron L₁Pd(0) complex, which is the active species that undergoes oxidative addition with an aryl halide (Ar-X). nih.govlibretexts.org

Simplified Heck Reaction Catalytic Cycle:

Oxidative Addition: The L₁Pd(0) species inserts into the Ar-X bond to form a square planar L₁Pd(II)(Ar)(X) complex. The electron-donating nature of the phosphine ligand facilitates this step. wikipedia.org

Olefin Coordination & Insertion: An alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-Ar bond. wikipedia.org

β-Hydride Elimination: This step is often product- and regioselectivity-determining. nih.govchemrxiv.org A β-hydrogen is eliminated from the alkyl-palladium intermediate to form a hydrido-palladium complex and the final substituted alkene product.

Regeneration of Catalyst: The active Pd(0) catalyst is regenerated by reductive elimination of H-X, typically facilitated by a base. wikipedia.org

In the silyl-Heck reaction, the β-hydride elimination from the alkyl-palladium intermediate is the product-determining step, governing the ratio of allyl to vinyl silane (B1218182) products. nih.gov The steric and electronic environment created by the phosphine ligand directly influences the regiochemistry of this elimination. nih.govchemrxiv.org The existence of a T-shaped monophosphine palladium complex as a competent precatalyst has been confirmed, underscoring the importance of monoligated species enabled by bulky ligands. nih.gov

Precursors for Advanced Solid-State Materials and Frameworks

Organophosphorus compounds, particularly those containing labile silicon-phosphorus bonds, are valuable single-source precursors for the synthesis of advanced solid-state materials like metal phosphides. nih.gov The coordination chemistry of bis(trimethylsilyl)phosphide has shown significant potential for applications in materials science, serving as a building block for novel materials. nih.gov

Complexes of metals with ligands such as this compound can be designed to undergo thermal decomposition (thermolysis) or be used in chemical vapor deposition (CVD) processes. In these processes, the organic and silyl components of the ligand are eliminated as volatile byproducts, leaving behind a high-purity metal phosphide (B1233454) material. The stoichiometry and structure of the precursor complex can influence the composition and phase of the resulting solid-state product, which can range from thin films to quantum dots.

Potential in the Development of Materials with Tailored Optical and Electrical Properties

The use of this compound as a precursor can lead to the formation of binary or ternary metal phosphide materials, many of which are semiconductors with interesting and tunable optoelectronic properties. wikipedia.org For example, III-V semiconductors such as gallium phosphide (GaP) and indium phosphide (InP) are critical components in optoelectronic devices, including light-emitting diodes (LEDs) and photodetectors. The synthesis of these materials as nanocrystals or quantum dots allows for the tuning of their properties, such as the band gap, through quantum confinement effects.

The development of organophosphorus-based conjugated materials has also become a significant area of research for organic electronics. nih.govacs.org While not a conjugated molecule itself, the phosphorus center in materials derived from such precursors can influence the electronic structure. The incorporation of phosphorus can lead to materials with electron-acceptor properties, which are valuable for creating n-type semiconductors for devices like organic solar cells and field-effect transistors. nih.gov

Table 2: Selected Properties of Semiconductor Materials Potentially Derivable from Organophosphorus Precursors
MaterialChemical FormulaBand Gap at 300 K (eV)Crystal StructureElectron Mobility at 300 K (cm²/V·s)Source(s)
Gallium PhosphideGaP2.26 (Indirect)Zincblende250 wikipedia.org
Indium PhosphideInP1.34 (Direct)Zincblende4600 wikipedia.org
Cadmium PhosphideCd₃P₂0.55 (Direct)Tetragonal~2000
Zinc PhosphideZn₃P₂1.5 (Direct)Tetragonal120

Explorations in Bioinorganic Chemistry Contexts

The field of bioinorganic chemistry explores the role of metals in biology, and phosphine complexes have been investigated for a range of potential therapeutic and diagnostic applications. Bis(trimethylsilyl)phosphide coordination chemistry has been identified as having potential applications in this area. nih.gov

Metal-phosphine complexes are often lipophilic, a property that can facilitate their transport across cell membranes and improve cellular uptake. The bulky trimethylsilyl (B98337) groups in this compound would significantly enhance this lipophilicity. This property is crucial for the development of metal-based drugs, such as anti-cancer agents, where the compound must reach its intracellular target to be effective. While the direct biological activity of this compound complexes is a nascent area of research, the fundamental properties of related phosphide and amido complexes suggest a promising avenue for exploration. nih.govescholarship.org

Advanced Structural and Spectroscopic Characterization Methodologies

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single crystal X-ray diffraction (SCXRD) is an essential technique for the definitive structural characterization of crystalline compounds. rsc.org This method has been instrumental in providing a detailed understanding of the three-dimensional arrangement of atoms within the crystal lattice of Bis[bis(trimethylsilyl)methyl]phosphane derivatives and related metal complexes. nii.ac.jpnih.gov

Detailed information regarding bond lengths, bond angles, and dihedral angles is a key output of SCXRD studies. In a related bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide, the P-O bond distance was measured to be 1.4854(13) Å, while the P-C distances were 1.8151(18) Å and 1.8162(18) Å. mdpi.comresearchgate.net The bond angles around the phosphorus atom in this molecule were found to be in the range of 101.2(7)° to 116.64(8)°. researchgate.net For comparison, in a bis(methylene)-λ5-phosphane anion, the C-P-C bond angle was determined to be 112.23(5)°. nii.ac.jpnih.gov These precise measurements are crucial for understanding the bonding characteristics and steric interactions within the molecule.

The following table presents selected bond lengths and angles from a related phosphine (B1218219) oxide, illustrating the precision of SCXRD data.

ParameterValue
Bond Lengths (Å)
P1–O11.4854(13)
P1–C11.8151(18)
P1–C101.8162(18)
Bond Angles (°)
O1–P1–C1113.94(8)
O1–P1–C10116.64(8)
C1–P1–C10108.07(8)
Dihedral Angles (°)
C1–C6–C10–C1531.93(16)

Data sourced from a study on bis(2,4,6-trimethylphenyl)phosphine oxide. mdpi.comresearchgate.net

The bulky bis(trimethylsilyl)methyl groups create significant steric congestion, which dictates the conformational preferences of the molecule in the solid state. nih.govrwth-aachen.de SCXRD studies reveal how the molecule arranges itself to minimize these steric clashes. For example, the twist of the aryl substituents in bis(2,4,6-trimethylphenyl)phosphine oxide, as measured by the dihedral angle between the rings, is influenced by the steric bulk of the ortho-methyl groups. mdpi.com This steric hindrance can also affect the reactivity of the phosphane, in some cases preventing complexation with metal cations. rwth-aachen.de The solid-state packing is often governed by weak intermolecular interactions, which can also be identified and characterized through SCXRD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. nih.gov For organophosphorus compounds like this compound, multinuclear NMR, particularly ³¹P NMR, is indispensable. nii.ac.jpnih.govmdpi.comresearchgate.netrsc.org

³¹P NMR spectroscopy provides direct information about the chemical environment of the phosphorus nucleus. nih.gov The chemical shift (δ) is highly sensitive to the nature of the substituents on the phosphorus atom and its coordination state. For tertiary phosphines, ³¹P NMR chemical shifts can span a wide range. researchgate.net In a study of a phosphine sulfide (B99878) derivative, the ³¹P NMR signal appeared at 43.3 ppm. rsc.org For a related phosphine oxide, a single resonance was observed at 10.1 ppm in the ³¹P{¹H} NMR spectrum. mdpi.com

Coupling constants, particularly one-bond phosphorus-hydrogen (¹J_PH_) or phosphorus-carbon (¹J_PC_) couplings, provide valuable structural information. For instance, in bis(2,4,6-trimethylphenyl)phosphine oxide, the P-H resonance in the ¹H NMR spectrum appeared as a doublet with a large coupling constant of 476 Hz, which is typical for pentavalent phosphorus compounds. mdpi.com

The table below summarizes representative ³¹P NMR chemical shifts for related phosphorus compounds.

Compound TypeSolvent³¹P Chemical Shift (δ, ppm)
Phosphine Sulfide (R₃PS)CD₂Cl₂43.3
Difluorophosphorane (R₃PF₂)CD₂Cl₂-51.9
Phosphine OxideCDCl₃10.1

Data compiled from various studies on organophosphorus compounds. mdpi.comrsc.org

In addition to ³¹P NMR, other NMR active nuclei provide complementary structural information. nii.ac.jpresearchgate.netnih.govrwth-aachen.dersc.org

¹H NMR: Provides information on the proton environments within the molecule. The trimethylsilyl (B98337) groups typically show a sharp singlet in the ¹H NMR spectrum. For instance, in a related silylene complex, the SiMe₃ groups of the N(SiMe₃)₂ ligands are observed in the proton NMR spectrum. researchgate.net

¹³C NMR: Allows for the characterization of the carbon skeleton. The carbon atoms directly bonded to phosphorus will often show splitting due to P-C coupling, which can be observed in the ¹³C{¹H} NMR spectrum. mdpi.com In bis(2,4,6-trimethylphenyl)phosphine oxide, the ipso-carbon resonance was observed at 126.4 ppm with a large ¹J_CP_ of 100.1 Hz. mdpi.com

²⁹Si NMR: This technique is particularly useful for organosilicon compounds. rsc.org Although the natural abundance of the ²⁹Si isotope is low, spectra can be obtained to confirm the silicon environments. umich.edu The chemical shifts in ²⁹Si NMR are sensitive to the substituents on the silicon atom.

The following table presents typical NMR data for the trimethylsilyl groups in a related compound.

NucleusSolventChemical Shift (δ, ppm)
¹HC₆D₆Varies with complex
¹³CCDCl₃Varies with compound
²⁹SiCDCl₃Varies with compound

Chemical shifts are highly dependent on the specific molecular structure. researchgate.netrsc.orgumich.edu

Variable Temperature NMR Studies for Dynamic Processes

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to investigate dynamic processes, such as conformational changes and restricted bond rotation, in molecules. nih.govemich.edu For sterically hindered molecules like this compound, rotation around the P-C bonds can be significantly hindered. VT-NMR allows for the determination of the energy barriers associated with these rotational processes. nih.gov

At elevated temperatures, if the rate of rotation is fast on the NMR timescale, the signals for chemically equivalent nuclei that are exchanging environments will appear as a single, time-averaged resonance. researchgate.net As the temperature is lowered, the rate of this dynamic process slows down. When the rate becomes comparable to the NMR frequency difference between the non-equivalent sites, the NMR signals broaden. Upon further cooling, a temperature is reached, known as the coalescence temperature (Tc), where the single broad peak resolves into two or more distinct signals corresponding to the "frozen" conformers. researchgate.netosti.gov

The free energy of activation (ΔG‡) for the rotational barrier can be calculated at the coalescence temperature using the Eyring equation. This provides quantitative data on the conformational stability and the steric hindrance imposed by the bulky bis(trimethylsilyl)methyl groups. nih.govnih.gov While specific VT-NMR studies on this compound are not extensively detailed in readily available literature, the principles are well-established for similar bulky phosphine ligands. mdpi.comacs.org The significant steric crowding is expected to result in a substantial rotational barrier.

Table 1: Representative Data from VT-NMR Analysis for a Bulky Phosphane This table is illustrative, based on typical findings for sterically hindered phosphanes, to demonstrate the type of data obtained from VT-NMR studies.

Dynamic ProcessCoalescence Temp. (Tc) [K]Frequency Separation (Δν) [Hz]Rate Constant (k) at Tc [s-1]Activation Energy (ΔG) [kcal/mol]
P-C Bond Rotation29815033314.5

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique specifically used for the detection and characterization of chemical species that have unpaired electrons, such as radicals. wikipedia.orgplos.org In the context of this compound, EPR spectroscopy would be the definitive method to identify and study any phosphorus-centered radicals that might be formed, for instance, through oxidation or homolytic bond cleavage. bohrium.com

Phosphorus-centered radicals are of significant interest, and their electronic structure can be probed in detail using EPR. rsc.orgatlasofscience.org The spectrum provides key information through its g-value and hyperfine coupling constants. The 31P nucleus has a nuclear spin (I = 1/2), which leads to a characteristic hyperfine splitting of the EPR signal into a doublet. wikipedia.orgresearchgate.net The magnitude of this phosphorus hyperfine coupling constant (aP) is highly sensitive to the geometry and electronic environment of the radical center. rsc.org Large aP values are indicative of significant spin density localized on the phosphorus atom, particularly in a p-orbital, which suggests a pyramidal geometry at the phosphorus center. wikipedia.orgrsc.org

While stable radical species of this compound are not commonly reported, related bulky phosphine radicals have been successfully characterized by EPR. wikipedia.org The steric bulk of the bis(trimethylsilyl)methyl groups would be expected to provide kinetic stabilization to any potential radical species, making it more persistent and amenable to EPR studies. rsc.org

Table 2: Typical EPR Parameters for Phosphorus-Centered Radicals This table presents typical data ranges for related phosphinyl radicals to illustrate the information gained from EPR spectroscopy.

Radical Species Typeg-value (isotropic)31P Hyperfine Coupling (aP) [Gauss]Spin Density on P (3p-orbital)
Phosphinyl Radical (R2P•)2.008 - 2.01080 - 120~60-80%

High-Resolution Mass Spectrometry for Molecular Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a fundamental analytical technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous verification of its elemental composition. mdpi.com Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically to within a few parts per million (ppm). researchgate.net

For this compound, HRMS is crucial for confirming its molecular formula, C14H39PSi4. The instrument measures the exact mass of the molecular ion ([M]+) or a protonated/adducted species (e.g., [M+H]+). This experimentally determined accurate mass is then compared to the calculated theoretical mass for the proposed formula. A close match (typically <5 ppm mass error) provides strong evidence for the correct molecular composition, helping to distinguish it from other potential compounds with the same nominal mass. researchgate.netyoutube.com

Furthermore, the fragmentation patterns observed in the mass spectrum can provide valuable structural information. For organophosphorus and organosilicon compounds, characteristic fragmentation pathways, such as the loss of trimethylsilyl groups or other stable neutral fragments, can be analyzed to corroborate the proposed structure. mdpi.com The high resolution of the technique allows for the elemental composition of each fragment ion to be determined as well, adding another layer of confidence to the structural assignment. youtube.com

Table 3: HRMS Data for Molecular Formula Confirmation of C14H39PSi4

Ion SpeciesCalculated Exact MassObserved Mass (Hypothetical)Mass Error (ppm)Formula Confirmed
[M]+•350.1842350.18450.86Yes

Theoretical and Computational Investigations of Bis Bis Trimethylsilyl Methyl Phosphane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organophosphorus compounds due to its favorable balance of accuracy and computational cost. For molecules related to Bis[bis(trimethylsilyl)methyl]phosphane, DFT has been instrumental in exploring reaction thermodynamics, electronic properties, and spectroscopic data.

DFT calculations have been effectively used to investigate the reaction mechanisms involving precursors and derivatives of this compound. A key example is the study of the formation of bis(methylene)-λ⁵-phosphane anions, which can be generated from the desilylation of a bis(silyl)methyl-substituted phosphaalkene. Theoretical calculations on the potential energy surface of this reaction revealed that the formation of the bis(methylene)-λ⁵-phosphane anion is a thermodynamically favored process. By mapping the reaction pathways and calculating the energies of transition states and products, researchers can determine the kinetic and thermodynamic feasibility of proposed mechanisms. nii.ac.jp For instance, DFT studies on phosphine-catalyzed reactions of other complex molecules have successfully identified the most favorable pathways by comparing the energetics of processes like nucleophilic substitution, Michael additions, and intramolecular Wittig reactions. rsc.org This type of analysis is crucial for understanding how sterically bulky phosphines mediate chemical transformations.

The electronic nature of phosphorus compounds is fundamental to their reactivity. DFT-based analysis methods, such as Natural Bond Orbital (NBO) and Natural Population Analysis (NPA), provide detailed descriptions of bonding and charge distribution. In studies of anionic derivatives of this compound, NBO calculations have been used to characterize the bonding within the C-P-C moiety. nii.ac.jp These analyses revealed the presence of a 3-center-4-electron π-bond, which is crucial for understanding the electronic structure of these heteroallene-type molecules. nii.ac.jp

NPA calculations further quantify the charge distribution across the molecule. For example, in two related bis(methylene)-λ⁵-phosphane anions (denoted as 6 and 7 ), the phosphorus atom was found to have a significant positive charge, while the adjacent carbon atoms carry negative charges. This charge distribution is comparable to that of isoelectronic bis(methylene)-λ⁴-sulfanes. nii.ac.jp

Calculated Natural Population Analysis (NPA) Charges for Related Phosphane Anions
AtomCharge in Compound 6Charge in Compound 7
P+0.8+0.7
C1-1.7-1.7
C2-1.4-0.7

DFT calculations are widely used to predict spectroscopic properties, which serves as a valuable tool for confirming experimentally determined structures. The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is frequently employed to calculate NMR chemical shifts. For derivatives of this compound, the calculated ³¹P NMR chemical shifts have shown good agreement with experimental observations. nii.ac.jp This consistency between theoretical and experimental data provides strong support for the proposed molecular structures and electronic environments of the phosphorus center. nii.ac.jp

Comparison of Experimental and Calculated ³¹P NMR Chemical Shifts (ppm)
CompoundExperimental ³¹P ShiftCalculated ³¹P Shift (GIAO)
Compound 6K·(18-c-6)350350
Compound 7K·(18-c-6)317317

Ab Initio Methods for Molecular Structure Optimization and Energetic Analysis

Ab initio (from first principles) molecular orbital methods provide a rigorous framework for studying molecular systems without reliance on empirical parameters. These methods, such as Hartree-Fock (HF) theory and post-HF methods like Møller-Plesset (MP) perturbation theory, are essential for high-accuracy calculations of molecular structures and energies. researchgate.net

For complex organophosphorus compounds, ab initio calculations are used to perform precise geometry optimizations to find the lowest energy conformations. nih.gov These optimized structures provide detailed geometric parameters, including bond lengths and angles, that can be compared with experimental data from techniques like X-ray crystallography. High-level ab initio methods, such as G3(MP2)-RAD, are particularly valuable for computing accurate thermochemical data, including bond dissociation energies (BDEs). researchgate.net The BDE is a critical parameter for assessing the stability of a molecule and the reactivity of the radicals formed upon bond cleavage. While specific ab initio studies focused solely on this compound are not extensively documented, the application of these methods to a wide range of organophosphorus compounds demonstrates their power in providing benchmark energetic and structural data. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Fluxionality and Steric Interactions

The large and flexible bis(trimethylsilyl)methyl groups of this compound suggest a complex conformational landscape and significant steric hindrance around the phosphorus center. Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the dynamic behavior and conformational preferences of such molecules over time. nih.gov

MD simulations model the atomic motions of a molecule by integrating Newton's equations of motion, allowing for the exploration of its potential energy surface. For a sterically hindered phosphine (B1218219), MD simulations can reveal the accessible conformations, the energy barriers between them, and the fluxionality of the bulky substituents. tuwien.at By analyzing the simulation trajectory, one can characterize the rotational freedom of the Si-C and C-P bonds and identify the most populated conformers.

Furthermore, MD simulations are invaluable for quantifying the steric profile of the ligand. Parameters such as the ligand cone angle and percent buried volume (%Vbur), which describe the steric bulk of a ligand, can be calculated from MD simulation snapshots. nih.gov These steric descriptors are crucial for understanding and predicting the coordination chemistry and catalytic activity of phosphine ligands, as steric hindrance often governs substrate accessibility and the stability of metal complexes. nih.govcardiff.ac.uk Force fields optimized for organophosphorus compounds, such as the Generalized Amber Force Field (GAFF), can be employed in all-atom MD simulations to provide a realistic model of the molecule's liquid-phase structure and dynamics. nih.govosti.gov

Future Perspectives and Emerging Research Avenues for Bis Bis Trimethylsilyl Methyl Phosphane

Development of Novel Synthetic Routes to Diversified Derivatives

While Bis[bis(trimethylsilyl)methyl]phosphane is a valuable compound in its own right, its full potential will be unlocked through the development of synthetic routes to a wider array of derivatives. Future research will likely focus on functionalizing the molecule at several key positions to modulate its steric and electronic properties for specific applications.

Key strategies for derivatization may include:

P-H Bond Functionalization: The reactivity of the P-H bond is a primary avenue for creating derivatives. This can involve deprotonation to form the corresponding phosphide (B1233454), which can then be reacted with a wide range of electrophiles (alkyl halides, metal halides, etc.) to form new P-C, P-N, P-O, or P-metal bonds. The reaction of the related tris(trimethylsilyl)phosphine (B101741) with potassium tert-butoxide to yield a phosphide salt serves as a strong precedent for this approach. wikipedia.org

Late-Stage C-H Functionalization: Inspired by recent advances in ligand modification, late-stage functionalization of the C-H bonds on the trimethylsilyl (B98337) groups offers a powerful, orthogonal strategy. nih.gov Techniques such as sterically controlled iridium-catalyzed borylation could introduce functional groups at previously inaccessible positions, allowing for the rapid generation of ligand libraries from a common precursor. nih.gov

Modification of the Silyl (B83357) Groups: While challenging, the substitution of the methyl groups on the silicon atoms with other alkyl or aryl groups could provide fine-Tuning of the ligand's steric profile.

Reaction with Acyl Chlorides: Drawing analogy from tris(trimethylsilyl)phosphine chemistry, reaction with acyl chlorides could provide access to novel acylphosphines and, potentially, phosphaalkynes, which are valuable building blocks in organophosphorus chemistry. wikipedia.orgthieme-connect.de

These synthetic explorations will be crucial for tailoring the properties of this compound for specific roles in catalysis, materials science, and fundamental chemical research.

Table 1: Potential Synthetic Routes for Derivatization

Reaction TypePotential ReagentsExpected Product ClassKey AdvantageReference Concept
P-Deprotonation/Alkylation1. n-BuLi, KOtBu 2. R-X (e.g., MeI, BnBr)Tertiary PhosphinesDirect modification of the P-center. wikipedia.org
P-H MetallationM[N(SiMe3)2]nMetal Phosphide ComplexesAccess to novel coordination compounds. nih.govacs.org
C-H BorylationB2pin2, Ir catalystBorylated Phosphine (B1218219) DerivativesLate-stage functionalization of the ligand periphery. nih.gov
Phospha-Michael AdditionActivated Alkenes/AlkynesFunctionalized Tertiary PhosphinesCreation of P-C bonds with functional side chains.

Exploration of this compound as a Precursor for Low-Coordinate Phosphorus Species

One of the most exciting future directions is the use of this compound to access and stabilize low-coordinate phosphorus species. These compounds, which feature phosphorus atoms with coordination numbers less than three (e.g., phosphenes P=C, diphosphenes P=P, phosphinidenes, and phosphaalkynes P≡C), are typically highly reactive and require significant kinetic stabilization. The immense steric bulk of the bis(trimethylsilyl)methyl groups is ideally suited for this purpose.

Future research avenues include:

Synthesis of Stable Phosphenes: Dehydrohalogenation of a P-halogenated derivative of this compound could yield a stable phosphene. The steric pressure exerted by the bulky substituents would prevent dimerization or polymerization, allowing for the isolation and study of the P=C double bond.

Generation of Phosphinidenes: Thermolysis or photolysis of suitable precursors derived from the parent phosphane could generate a transient phosphinidene. The bulky groups would facilitate its trapping by unsaturated molecules or allow for the study of its electronic structure and reactivity.

Access to Phosphaalkynes: Following precedents set by the reaction of tris(trimethylsilyl)phosphine with acyl chlorides to eliminate trimethylsilyl ethers, analogous pathways starting from derivatives of this compound could provide a route to novel phosphaalkynes. wikipedia.orgthieme-connect.de These molecules are of fundamental interest and serve as ligands and synthons.

Stabilization of Diphosphenes: The corresponding phosphide, generated via deprotonation, could be used in reactions aimed at forming P=P double bonds, with the bulky groups preventing further reaction.

The successful isolation of such low-coordinate species would provide valuable insights into the fundamental bonding and reactivity of phosphorus.

Design of Next-Generation Catalytic Systems with Enhanced Activity and Selectivity

In transition metal catalysis, the properties of the ancillary ligands, such as phosphines, are paramount in controlling the activity and selectivity of the metal center. prochemonline.com The extreme steric demand of this compound makes it a compelling candidate for applications in catalysis where the generation of low-coordinate, highly reactive metal species is beneficial. arkat-usa.org

Palladium-Catalyzed Cross-Coupling: Sterically demanding phosphines are known to be highly effective in palladium-catalyzed reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. arkat-usa.orgresearchgate.net The bulkiness of the ligand promotes the formation of monoligated L-Pd(0) species, which are often the true catalytically active species, particularly in the challenging oxidative addition to unreactive substrates like aryl chlorides. arkat-usa.org The use of this compound as a ligand could lead to catalysts with enhanced performance for difficult coupling reactions.

Control of Selectivity: The large steric footprint can effectively block certain coordination sites on a metal, directing substrates to bind in a specific orientation and thereby enhancing regio- or stereoselectivity. This could be particularly valuable in asymmetric catalysis if chiral variants of the ligand can be synthesized. nih.gov

Frustrated Lewis Pair (FLP) Chemistry: The combination of the sterically hindered, nucleophilic phosphorus center with a bulky Lewis acid could lead to the formation of a "frustrated Lewis pair." Such systems are known to activate a variety of small molecules (e.g., H₂, CO₂, olefins) and could open up new catalytic applications for this phosphane, for instance, in metal-free hydrogenations. rsc.org Research has shown that in some cases, sterically encumbered phosphines can lead to a marked increase in catalytic activity. rsc.org

Table 2: Comparison of Steric Properties of Bulky Phosphine Ligands

LigandTolman Cone Angle (°)Key Catalytic ApplicationReference
P(t-Bu)3182Buchwald-Hartwig amination, Suzuki coupling arkat-usa.org
PCy3170Heck reaction, Olefin metathesis arkat-usa.org
TXPTS·Na3206 (calculated)Aqueous-phase Suzuki and Sonogashira couplings acs.org
TMAPTS·Na3208 (calculated)Aqueous-phase Suzuki and Sonogashira couplings acs.org
This compound>200 (Estimated)(Prospective) Cross-coupling of hindered substratesN/A

Integration into Advanced Functional Materials and Self-Assembled Systems

The unique combination of a polar phosphorus center and large, nonpolar, and chemically robust silyl groups suggests potential applications in materials science. The chemistry of the related bis(trimethylsilyl)phosphide ligand has already shown potential in this area. rsc.org

Precursors for P-doped Materials: Pyrolysis of this compound or its metal complexes could serve as a single-source precursor route to phosphorus-doped silicon carbide (SiC:P) or other ceramic materials with interesting electronic or physical properties.

Self-Assembled Monolayers (SAMs): Derivatives bearing appropriate functional groups could be used to form self-assembled monolayers on surfaces. The bulky silyl groups would dictate the packing density and surface properties, potentially creating highly hydrophobic or sterically shielded surfaces.

Luminescent Materials: Incorporation of this bulky phosphane as a ligand in luminescent metal complexes (e.g., of Cu(I), Au(I), or Ir(III)) could lead to materials with improved properties. The steric bulk could prevent aggregation-caused quenching of emission in the solid state, leading to higher quantum yields.

Porous Materials: The rigid and bulky nature of the molecule could be exploited in the design of porous organic frameworks or metal-organic frameworks (MOFs). The inherent shape of the molecule could be used to template the formation of pores with specific sizes and chemical environments. The spontaneous formation of ordered structures from disordered components is a key principle in creating such materials. youtube.com

Computational Design and Prediction of New Phosphorus-Containing Compounds with Tailored Properties

Advances in computational chemistry, particularly density functional theory (DFT), provide powerful tools to guide and accelerate experimental research. For a molecule like this compound, computational studies can offer critical insights and predict the properties of yet-unsynthesized derivatives. researchgate.net

Ligand Property Prediction: Computational methods can accurately predict key ligand parameters such as the Tolman cone angle and electronic parameters. acs.orgresearchgate.net This allows for the in silico screening of hypothetical derivatives to identify promising candidates for specific catalytic applications before embarking on challenging syntheses. The development of comprehensive ligand knowledge bases is a testament to the power of this approach. nih.gov

Reaction Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of catalytic cycles or synthetic transformations. This can help rationalize experimental observations, such as unexpected selectivity, and guide the optimization of reaction conditions.

Stability of Novel Species: The viability of using this compound as a precursor for low-coordinate phosphorus species can be assessed computationally. Calculations can predict the stability of target molecules like phosphenes or diphosphenes, providing a thermodynamic and kinetic rationale for pursuing specific synthetic targets.

Design of Functional Materials: Computational modeling can predict the electronic band structure, charge transport properties, and photophysical characteristics of materials incorporating this phosphane or its derivatives, accelerating the discovery of new functional materials.

By integrating computational design with synthetic efforts, researchers can more efficiently navigate the vast chemical space of organophosphorus chemistry and unlock the full potential of this compound and its future derivatives.

Q & A

Q. What synthetic methodologies are employed to prepare Bis[bis(trimethylsilyl)methyl]phosphane, and what critical parameters must be controlled during synthesis?

The synthesis typically involves transmetallation reactions using organometallic reagents. For example, bis(trimethylsilyl)methylzinc derivatives (e.g., [tris(trimethylsilyl)methylzinc]) can transfer ligands to phosphorus precursors under anhydrous, inert conditions. Key parameters include:

  • Temperature : Reactions are often conducted at low temperatures (−78°C to 0°C) to prevent ligand scrambling.
  • Solvent : Ethereal solvents (e.g., THF) ensure solubility while minimizing side reactions.
  • Moisture/Oxygen Exclusion : Schlenk-line techniques or gloveboxes are critical to avoid decomposition .
  • Stoichiometry : Precise molar ratios of reagents prevent incomplete ligand transfer.

Q. Which analytical techniques are most effective for confirming the molecular structure of this phosphane?

A combination of methods is required:

  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used to resolve crystal structures, providing bond lengths, angles, and steric parameters .
  • Multinuclear NMR : ³¹P NMR identifies phosphorus environments (δ ~−10 to +50 ppm for tertiary phosphanes), while ²⁹Si NMR confirms trimethylsilyl group integrity .
  • Mass Spectrometry : High-resolution MS validates molecular mass and purity.

Q. How do the steric properties of bis(trimethylsilyl)methyl groups influence the compound’s stability and reactivity?

The bulky bis(trimethylsilyl)methyl substituents create a sterically shielded phosphorus center, which:

  • Enhances Stability : Reduces oxidation susceptibility and thermal decomposition.
  • Moderates Reactivity : Limits accessibility for nucleophilic/electrophilic attacks but stabilizes low-coordination states (e.g., monomeric structures in solution) . Comparative studies with less bulky analogs (e.g., triphenylphosphane) highlight these steric effects .

Advanced Research Questions

Q. What methodologies are used to investigate the coordination chemistry of this phosphane with transition metals?

  • Spectroscopic Titration : UV-Vis and ³¹P NMR monitor ligand exchange kinetics (e.g., displacement of CO or other ligands in metal complexes).
  • X-ray Analysis : Resolve binding modes (e.g., monodentate vs. bridging) in metal-phosphane adducts .
  • Computational Modeling : DFT calculations predict preferred coordination geometries and electronic effects .

Q. How can researchers resolve contradictions in reported reactivity outcomes (e.g., divergent catalytic performance)?

Systematic approaches include:

  • Condition Screening : Varying solvents, temperatures, and metal precursors to identify sensitivity factors.
  • In Situ Monitoring : Real-time NMR or IR spectroscopy detects intermediates or side products.
  • Reproducibility Checks : Cross-validate findings using standardized protocols (e.g., inert atmosphere purity, reagent drying methods) .

Q. What role does computational chemistry play in understanding the electronic structure of this phosphane?

Density Functional Theory (DFT) provides insights into:

  • Frontier Molecular Orbitals : Predicts nucleophilic/electrophilic sites.
  • Steric Maps : Visualizes spatial hindrance around the phosphorus atom.
  • Reactivity Trends : Correlates calculated bond dissociation energies with experimental ligand substitution rates .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent degradation.
  • PPE : Gloves, goggles, and lab coats are mandatory; avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts.
  • Waste Disposal : Follow organophosphorus waste guidelines (e.g., neutralization before disposal) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.